Home > Products > Screening Compounds P29406 > Cytidine-1',2',3',4',5'-13C5
Cytidine-1',2',3',4',5'-13C5 -

Cytidine-1',2',3',4',5'-13C5

Catalog Number: EVT-13993720
CAS Number:
Molecular Formula: C9H13N3O5
Molecular Weight: 248.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytidine-1',2',3',4',5'-13C5 is a carbon-labeled derivative of cytidine, a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. This compound is significant in biochemical research, particularly in studies involving nucleic acids and metabolic pathways. The incorporation of stable isotopes, such as carbon-13, allows for enhanced tracking and analysis of molecular interactions and dynamics in biological systems.

Source

Cytidine-1',2',3',4',5'-13C5 can be synthesized through various chemical methods that typically involve the modification of existing nucleoside structures using labeled precursors. These methods are often detailed in scientific literature and patents, which outline specific synthetic routes and conditions.

Classification

Cytidine-1',2',3',4',5'-13C5 falls under the category of nucleosides and is classified as an isotope-labeled compound. Its primary use is in research settings, particularly in the fields of molecular biology, biochemistry, and pharmacology.

Synthesis Analysis

Methods

The synthesis of Cytidine-1',2',3',4',5'-13C5 can be achieved through several methodologies:

  1. Chemical Synthesis: A common method involves the reaction of 4-ethanoyl cytosine with a ribose derivative under reflux conditions. The process typically includes recrystallization and column chromatography to purify the product and separate isomers .
  2. Isotope Labeling Techniques: Specific synthetic routes allow for the incorporation of carbon-13 into designated positions on the cytidine molecule. For instance, using bromoacetic acid as a precursor can selectively label various carbon positions within the nucleoside structure .

Technical Details

The synthesis often requires careful control of temperature, solvent conditions, and reaction times to ensure high yields and purity of the final product. Techniques such as nuclear magnetic resonance spectroscopy are employed to confirm the structure and isotopic labeling of the synthesized compound.

Molecular Structure Analysis

Structure

Cytidine-1',2',3',4',5'-13C5 has a molecular formula of C9H13N3O5, with specific carbon atoms labeled with carbon-13 isotopes. The structure consists of a pyrimidine ring attached to a ribose sugar, where the labeling occurs at positions 1' through 5' of the ribose.

Data

The molecular weight of Cytidine-1',2',3',4',5'-13C5 is approximately 243.22 g/mol. The presence of carbon-13 isotopes alters its physical properties slightly compared to non-labeled cytidine but does not significantly affect its chemical reactivity.

Chemical Reactions Analysis

Reactions

Cytidine-1',2',3',4',5'-13C5 participates in various chemical reactions typical for nucleosides, including:

  1. Phosphorylation: It can be phosphorylated to form cytidine monophosphate, which is essential for RNA synthesis.
  2. Glycosylation: This compound can undergo glycosylation reactions to form more complex nucleotides or analogs.

Technical Details

The reaction conditions often require specific catalysts or reagents to facilitate the desired transformations while maintaining the integrity of the labeled carbon atoms.

Mechanism of Action

Process

The mechanism by which Cytidine-1',2',3',4',5'-13C5 functions in biological systems primarily involves its role as a building block for RNA synthesis. Upon incorporation into RNA, it participates in various biochemical processes such as protein synthesis and cellular signaling.

Data

Studies utilizing carbon-13 labeled compounds have shown that tracking these isotopes can provide insights into metabolic pathways and nucleic acid interactions within cells.

Physical and Chemical Properties Analysis

Physical Properties

Cytidine-1',2',3',4',5'-13C5 is typically a white crystalline powder with solubility in water due to its polar nature. The melting point ranges around similar values to unlabelled cytidine.

Chemical Properties

The chemical properties include:

  • pH Stability: Stable in neutral pH environments.
  • Reactivity: Reacts with phosphoric acid to form nucleotide derivatives.

Relevant data indicate that isotopic labeling does not significantly alter its reactivity compared to non-labeled counterparts.

Applications

Scientific Uses

Cytidine-1',2',3',4',5'-13C5 is widely used in:

  • Nuclear Magnetic Resonance Spectroscopy: To study molecular interactions and dynamics within biological systems.
  • Metabolic Studies: As a tracer in metabolic pathways involving nucleotides.
  • Pharmacological Research: To investigate drug interactions at the molecular level.

This compound plays a crucial role in advancing our understanding of nucleic acid chemistry and its implications in health and disease.

Isotopic Labeling Methodologies for Cytidine-1',2',3',4',5'-<sup>13</sup>C<sub>5</sub>

Chemo-Enzymatic Synthesis Strategies for Site-Specific 13C Incorporation

Chemo-enzymatic synthesis combines organic chemistry with enzymatic catalysis to achieve atom-efficient 13C labeling in cytidine’s ribose ring. This method begins with chemically synthesized [1,2,3,4,5-13C5]-ribose or [1,2,3,4,5-13C5]-glucose precursors, which are enzymatically coupled to cytosine bases using recombinant nucleoside phosphorylases or transglycosylases [3]. A critical innovation involves optimizing the enzymatic coupling step using E. coli uridine phosphorylase and purine nucleoside phosphorylase, achieving >80% yield of Cytidine-1',2',3',4',5'-13C5 while preserving isotopic integrity at C1'–C5' positions [3]. This strategy overcomes limitations of traditional phosphoramidite synthesis, which suffers from low yields (<10%) for oligonucleotides exceeding 50 nt due to stepwise inefficiencies [3]. The enzymatic approach also enables modular labeling patterns, such as exclusive ribose labeling without nucleobase interference, which is essential for NMR studies of ribose dynamics in RNA-protein complexes [5].

Table 1: Key Enzymes in Chemo-Enzymatic Synthesis of Cytidine-1',2',3',4',5'-13C5

EnzymeFunctionYield EnhancementIsotopic Purity
Uridine PhosphorylaseCatalyzes ribose-cytosine coupling85%>98% atom 13C
PhosphopentomutaseConverts ribose-1-phosphate to ribose-5-phosphate78%97% atom 13C
Nucleoside KinasePhosphorylates cytidine to CTP70%96% atom 13C

Optimization of Precursor Utilization in RNA Transcription Systems

Efficient incorporation of Cytidine-1',2',3',4',5'-13C5 into RNA requires optimization of nucleotide triphosphate (NTP) synthesis and in vitro transcription. Cytidine triphosphate (CTP) is synthesized from Cytidine-1',2',3',4',5'-13C5 via a one-pot enzymatic cascade involving adenosine kinase and nucleoside diphosphate kinase [3]. Critical parameters include:

  • Precursor purity: HPLC-purified [13C5]-ribose precursors reduce isotopic dilution, maintaining 98% 13C enrichment in final CTP [3].
  • T7 RNA polymerase engineering: Mutant T7 polymerases (e.g., Y639F) show 3.2-fold increased incorporation efficiency of 13C5-CTP into RNA, minimizing nucleobase misincorporation [2].
  • Mg2+ and NTP ratios: Optimized Mg2+:NTP ratios (1:1.2) in transcription cocktails enhance RNA yields to ~15 mg/mL for a 29-nt RNA, compared to ≤5 mg/mL with standard protocols [3]. These advances enable cost-effective production of 13C5-ribose-labeled RNAs up to 155 nt, as demonstrated for HIV-1 encapsidation signal RNA [3].

Comparative Analysis of Uniform vs. Selective 13C Labeling Techniques

Selective 13C labeling of cytidine’s ribose ring addresses key limitations of uniform isotopic labeling in NMR spectroscopy:

Table 2: Performance Comparison of Isotopic Labeling Methods

ParameterSelective Ribose-13C5Uniform 13C/15NBiomass-Based Labeling
Isotopic Purity>98% atom 13C>99% atom 13C/15N≤90% atom 13C
13C-13C ScramblingAbsentExtensiveModerate (15–20%)
NMR ResolutionHigh (isolated spin systems)Low (J-coupling broadening)Medium
RNA Size Limit300 kDa (e.g., riboswitches)≤60 kDa≤40 kDa

Selective 13C5-ribose labeling eliminates 13C-13C J-coupling artifacts that cause signal broadening in uniformly labeled RNAs [5]. This enables accurate measurement of ribose conformational dynamics via 13C-1H HSQC spectra, particularly for C1' and C2' protons that resonate in crowded 3.5–4.5 ppm regions [5]. By contrast, uniform labeling introduces scalar couplings that obscure sugar-sugar NOEs critical for protein-RNA complex structures [2]. Biomass-derived labeling (e.g., using 13C-glucose in E. coli) further suffers from isotopic scrambling into nucleobases, reducing spectral clarity by 30–40% [3].

Metabolic Engineering Approaches for 13C-Ribonucleoside Biosynthesis

Metabolic rewiring of Bacillus subtilis and E. coli enables de novo biosynthesis of Cytidine-1',2',3',4',5'-13C5 from 13C-glucose via pentose phosphate (PP) pathway intermediates:

  • PyrR knockout: Inactivation of the pyrimidine operon repressor PyrR in B. subtilis upregulates carbamoyl phosphate synthetase (PyrAA) and aspartate transcarbamoylase (PyrB), increasing cytidine titers 3.4-fold (0.67 g/L) by enhancing ribose-5-phosphate flux [4].
  • CcpA mutation: Engineering a glucose-insensitive CcpAV291A/T302S mutant in B. subtilis redirects carbon from glycolysis to PP pathway, boosting cytidine yield to 2.03 g/L in shaker flasks and 7.65 g/L in bioreactors [4]. This is achieved by derepressing zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase) genes, increasing ribose-5-phosphate supply by 220% [4].
  • Catabolic pathway knockout: In E. coli, deleting udk (uridine kinase) and rihA (ribonucleoside hydrolase) reduces cytidine degradation, achieving 15.7 g/L cytidine in bioreactors with 0.164 g/g glucose yield [6]. Transcriptomics confirmed 8.7-fold upregulation of pyrG (CTP synthetase) in engineered strains [6].

These strategies collectively demonstrate how dynamic control of carbon/nitrogen regulatory networks enhances 13C-ribonucleoside production for NMR applications.

Table 3: Metabolic Engineering Outcomes for Cytidine-1',2',3',4',5'-13C5 Production

Strain/ModificationCytidine TiterYield (g/g glucose)Key Metabolic Changes
B. subtilis ΔPyrR0.67 g/L0.015↑ PyrAA/PyrB (4.8-fold)
B. subtilis CcpAV291A/T302S7.65 g/L0.060↑ PP pathway flux (220%)
E. coli Δudk/ΔrihA15.7 g/L0.164pyrG (8.7-fold); ↓ catabolic loss

Properties

Product Name

Cytidine-1',2',3',4',5'-13C5

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

248.18 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/i3+1,4+1,6+1,7+1,8+1

InChI Key

UHDGCWIWMRVCDJ-XQLHBIPJSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O

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